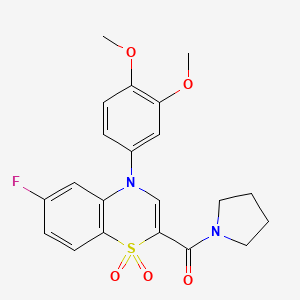

4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Beschreibung

The compound 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (hereafter referred to as the "target compound") features a benzothiazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4, a fluorine atom at position 6, and a pyrrolidine-1-carbonyl moiety at position 2. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity due to its electron-donating methoxy groups, which facilitate π-π stacking and hydrogen bonding . Synthesis of such dimethoxyphenyl derivatives typically involves esterification or alkylation steps, as exemplified in the preparation of methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) via refluxing with sulfuric acid in methanol .

Eigenschaften

IUPAC Name |

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O5S/c1-28-17-7-6-15(12-18(17)29-2)24-13-20(21(25)23-9-3-4-10-23)30(26,27)19-8-5-14(22)11-16(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQHZHQYGUCYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiazine intermediate.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethoxyphenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Differences

The target compound belongs to a class of benzothiazine-diones with varying substituents on the phenyl ring and core structure. Two closely related analogs, available from Life Chemicals, highlight key differences:

Key Observations :

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group contrasts with the chloro-fluoro (electron-withdrawing) and chloro-methoxy (mixed electronic) substituents in analogs. Methoxy groups enhance lipophilicity and receptor interactions compared to halogens .

- Fluorine Position : The shared 6-fluoro substituent in the target compound and the first analog may improve metabolic stability and bioavailability, whereas the second analog lacks this feature .

Pricing and Availability

Life Chemicals offers halogenated analogs in quantities ranging from 1 mg to 40 mg, with prices increasing linearly by mass. The 3-chloro-4-fluorophenyl analog is marginally more expensive at higher quantities (e.g., $140.0 for 40 mg) compared to the 3-chloro-4-methoxyphenyl derivative ($119.0 for 30 mg), likely reflecting synthesis complexity .

Research Findings and Hypotheses

- Fluorine’s Role : The 6-fluoro substituent may reduce oxidative metabolism, extending half-life in vivo—a feature shared with the first analog .

- Synthetic Accessibility: The absence of commercial data for the target compound suggests it may be a novel derivative under investigation, whereas halogenated analogs are established research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.